![molecular formula C11H17N3O3 B5696135 5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5696135.png)
5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. This compound is commonly referred to as A-438079 and is known to be a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system.
作用機序
A-438079 acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. This receptor is known to play a role in various physiological processes, including synaptic transmission, neuroinflammation, and apoptosis. By blocking the P2X7 receptor, A-438079 can modulate these processes and potentially alleviate symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that A-438079 can modulate various biochemical and physiological processes in the central nervous system. This compound has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and can inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. A-438079 has also been shown to reduce the severity of seizures in animal models of epilepsy.
実験室実験の利点と制限
The advantages of using A-438079 in lab experiments include its selectivity for the P2X7 receptor, which allows for more precise modulation of this receptor compared to other compounds that may have off-target effects. Additionally, A-438079 has been shown to have good pharmacokinetic properties and can be administered orally or intraperitoneally.
The limitations of using A-438079 in lab experiments include its relatively low potency compared to other P2X7 receptor antagonists, such as Brilliant Blue G. Additionally, the effects of A-438079 may be dependent on the specific model or system being used, and further research is needed to fully understand its mechanisms of action.
将来の方向性
Future research on A-438079 could focus on exploring its potential applications in the treatment of various neurological disorders, including chronic pain, epilepsy, and neurodegenerative diseases. Studies could also investigate the potential anti-inflammatory properties of this compound and its effects on microglia activation. Additionally, further research is needed to fully understand the mechanisms of action of A-438079 and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of A-438079 involves a multi-step process that begins with the reaction of 2,4-dichloro-5-methylpyrimidine with 4-morpholineethanol. This reaction produces 5-methyl-2-(4-morpholinyl)pyrimidin-4-ol, which is then converted to 5-methyl-2-(4-morpholinyl)pyrimidine-4-carboxylic acid. The final step involves the reaction of 5-methyl-2-(4-morpholinyl)pyrimidine-4-carboxylic acid with isoxazolecarboxylic acid chloride to produce 5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide.
科学的研究の応用
A-438079 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including chronic pain, epilepsy, and neurodegenerative diseases. Studies have also suggested that this compound may have anti-inflammatory properties and could be useful in the treatment of inflammatory bowel disease.
特性
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-9-8-10(13-17-9)11(15)12-2-3-14-4-6-16-7-5-14/h8H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUBVADGVONUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-N-[2-(morpholin-4-YL)ethyl]-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)
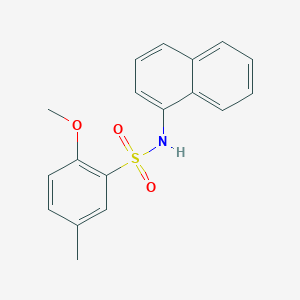
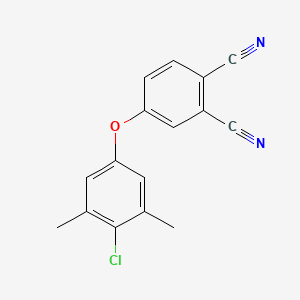
![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)
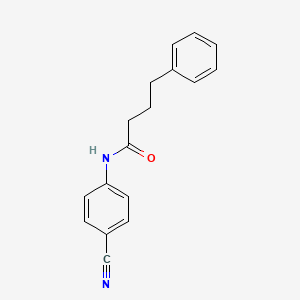
![4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)
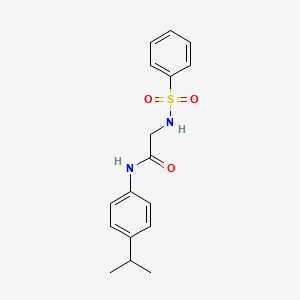
![1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5696094.png)

![4-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5696131.png)
![4-benzyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5696138.png)
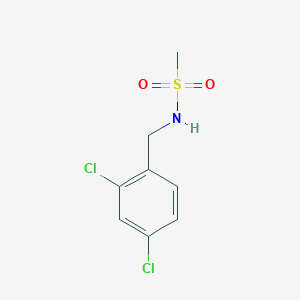
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5696146.png)
![2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione](/img/structure/B5696154.png)